2-(4-Cyclopropanecarbonylpiperazin-1-YL)-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline
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Description
2-(4-Cyclopropanecarbonylpiperazin-1-YL)-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been reported to exhibit anti-infective properties . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the death or inhibition of the pathogen.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with essential biochemical pathways in pathogens, such as DNA replication, protein synthesis, or cell wall synthesis, leading to their inhibition or death.
Result of Action
Based on the anti-infective properties of 1,2,4-oxadiazoles , the compound may lead to the death or inhibition of pathogens, thereby alleviating the infection.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-21-18(23-27-13)16-12-15-4-2-3-5-17(15)22-19(16)24-8-10-25(11-9-24)20(26)14-6-7-14/h2-5,12,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDFLQAJFCKNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.